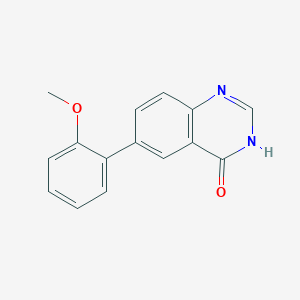

6-(2-methoxyphenyl)-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

6-(2-methoxyphenyl)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-14-5-3-2-4-11(14)10-6-7-13-12(8-10)15(18)17-9-16-13/h2-9H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULHHPVRXIAISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC3=C(C=C2)N=CNC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations for 6 2 Methoxyphenyl 4 3h Quinazolinone Analogs

General Principles of SAR in Quinazolinone Systems

The 4(3H)-quinazolinone core is a versatile scaffold whose biological activity is profoundly influenced by the nature and position of its substituents. nih.gov Structure-activity relationship studies have consistently shown that substitutions at positions 2, 3, 6, and 8 are particularly significant for modulating pharmacological effects. nih.gov The fundamental quinazolinone structure consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.gov This fusion alters the electronic properties of the pyrimidine ring, and the presence of substituents can further modify its reactivity and interaction with biological targets. nih.gov

Key general principles for the SAR of quinazolinones include:

Substitution Positions: The biological activity of quinazolinone derivatives can be significantly altered by introducing various substituents at different positions on the quinazoline (B50416) ring. nih.gov Positions 2, 3, and the aromatic part of the quinazoline ring (positions 5, 6, 7, and 8) are common sites for modification. nih.govnih.govacs.org

Tautomerism: The 4(3H)-quinazolinone system exists in a lactam-lactim tautomeric equilibrium. This property is crucial as it can affect the molecule's reactivity and how it binds to target enzymes. For instance, the equilibrium can be influenced by solvent polarity and the nature of substituents, which in turn dictates the outcome of chemical reactions like chlorination. nih.govnih.gov

Impact of Substituent Modifications on Target Interaction Profiles

The specific arrangement and chemical nature of substituents on the 6-(2-methoxyphenyl)-4(3H)-quinazolinone framework are determinant factors for its interaction with various biological targets.

Influence of Aromatic Substituents on Activity

Substituents on the benzene portion of the quinazoline ring (positions 5, 6, 7, and 8) play a critical role in defining the molecule's activity and selectivity. SAR studies on various quinazolinone-based inhibitors have shown that the type and position of these substituents are crucial for target engagement.

Position 6 and 7 Substitutions: These positions are frequently identified as key for modulating activity, particularly in kinase inhibitors. tandfonline.com For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the introduction of small, hydrophobic groups or electron-donating groups like methoxy (B1213986) at positions 6 and 7 can be favorable for activity. The 6,7-dimethoxy substitution, for example, has been shown to increase inhibitory activity against EGFR. mdpi.com The introduction of a β-halopropionamide chain at the 6-position has also been shown to improve the inhibition of EGFR autophosphorylation. nih.gov

Position 8 Substitutions: Modifications at the C-8 position have also been explored. Studies on tankyrase inhibitors revealed that introducing larger substituents like nitro- and diol-groups at C-8 can create new interactions with the target enzyme, thereby improving affinity and selectivity. researchgate.net

Halogenation: The presence of halogen atoms, such as chlorine or iodine, on the aromatic ring can significantly impact biological activity. For example, substitutions with iodine at positions 6 and 8 have been found to markedly improve the antibacterial activity of certain quinazolinone derivatives. nih.gov

Significance of the 2-Methoxyphenyl Group and Related Aryl Moieties

The presence of an aryl group, such as the 2-methoxyphenyl moiety at position 6, is a significant structural feature. In the broader class of 2-aryl-substituted quinazolines, this feature has been linked to potent antiproliferative activity against various cancer cell lines. nih.gov

Anticoccidial Activity: A series of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives have demonstrated anticoccidial activity, suggesting that the 2-methoxyphenyl group can be a key pharmacophore for certain biological effects. nih.gov

Antiproliferative Profile: In a study of 2-substituted quinazolin-4(3H)-ones, a compound featuring a 2-methoxyphenyl substitution combined with a basic side chain showed a remarkable antiproliferative profile against a majority of tested cancer cell lines. nih.govresearchgate.net This highlights the potential synergistic effect between the aryl group at one position and side chains at another.

Kinase Inhibition: For kinase inhibition, the nature of the aryl group is critical. The introduction of a fluor-substituent in the C-2 position of a benzene ring attached to the quinazoline core was found to be vital for inhibitory activity in one series of compounds. mdpi.com This indicates that electronic effects within the aryl moiety are paramount.

Effects of Side Chain Length and Chemical Nature

The length and chemical properties of side chains attached to the quinazolinone scaffold, typically at positions 2 or 3, are crucial for optimizing activity.

Aliphatic Chains: For certain anti-inflammatory quinazolinones, aliphatic substituents at the R3 position showed good to excellent inhibition of inflammatory gene expression. However, the activity could be diminished if the aliphatic chain becomes too long (e.g., longer than eight carbons), possibly due to steric hindrance. nih.gov

Basic Side Chains: The introduction of a basic side chain, such as a dimethylamino group, has been shown to enhance cytotoxic activity. mdpi.com Comparing side chain lengths, it was observed that increasing the chain from two to three carbons could lead to a decrease in antiproliferative activity, suggesting an optimal length for target interaction. mdpi.com

Hydrogen-Bonding Moieties: In antibacterial quinazolinones, the presence of hydrogen-bond donors and acceptors in the side chain is critical. One of the most potent compounds in a study had an N-mesyl group, which contains a hydrogen-bond donor and two acceptors, leading to a minimal inhibitory concentration (MIC) of 0.004 μg/mL. acs.org

SAR Associated with Enzyme Inhibition

Quinazolinone derivatives are well-known for their ability to inhibit various enzymes, particularly protein kinases involved in cancer signaling pathways. The SAR for this inhibition is well-defined.

Kinase Inhibition (e.g., EGFR, VEGFR-2)

The 4-anilino-quinazoline scaffold is a recognized privileged structure for developing EGFR tyrosine kinase inhibitors (TKIs). nih.gov The quinazoline core typically acts as a hinge-binder, occupying the ATP-binding pocket of the kinase. mdpi.com

EGFR Inhibition: SAR studies reveal that the N-1 and N-3 atoms of the quinazoline ring are critical for binding to the EGFR active site. They form hydrogen bonds with key methionine (Met793) and threonine (Thr790) residues, respectively, which anchors the inhibitor. nih.gov For the specific scaffold of this compound, the 2-methoxyphenyl group at position 6 would project into a region of the binding site where substitutions can modulate potency and selectivity. In related compounds, substitutions at the 6- and 7-positions with groups like methoxy enhance activity. mdpi.com

VEGFR-2 Inhibition: Quinazolinones also act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.govresearchgate.net The quinazoline scaffold can interact with the hinge region residue Phe1047 in the VEGFR-2 binding site. nih.gov The substituent at the 6-position influences interactions with other residues in the binding pocket. Studies on multi-target inhibitors show that modifications can affect the potency against different kinases. For example, in one series, a 4-methoxy-N-methylaniline substitution was equipotent against EGFR compared to a tetrahydroquinoline substitution, but their activities against VEGFR-2 were similar, suggesting the VEGFR-2 binding site is more tolerant of bulky groups at the 4-position. nih.gov

Table 1: SAR of Quinazolinone Analogs as Kinase Inhibitors

| Compound Series/Modification | Target Kinase | Key SAR Findings | Reference |

| 6,7-disubstituted 4-anilino-quinazolines | EGFR | 6,7-dimethoxy substitution was more favorable for inhibition than bulkier groups. | mdpi.com |

| 2,3-dihydro- nih.govnih.gov-dioxino-[2,3-f]-quinazolines | EGFR | Substitution of the aniline (B41778) moiety with small, hydrophobic substituents (F < Br < Cl) increased activity. | nih.gov |

| 2-mercapto-quinazolin-4-ones | EGFR | A 2-benzyl-thio function showed potent EGFR-TK inhibitory activity (IC50 = 13.40 nM). | bohrium.com |

| Quinazoline-indazole hybrids | VEGFR-2 | A hybrid molecule displayed potent cytotoxic activity with IC50 = 5.4 nM against the VEGFR-2 kinase enzyme. | mdpi.com |

| 5-anilinoquinazoline-8-nitro derivatives | VEGFR-2 | These compounds were shown to possess anti-angiogenesis activity by inhibiting VEGFR-2. | ekb.eg |

| Quinazolinone with N-mesyl group | Penicillin-Binding Protein | Displayed potent antibacterial activity (MIC = 0.004 μg/mL) due to optimal hydrogen-bonding features. | acs.org |

SAR for Modulating Cellular Processes

The inhibition of tubulin polymerization is a significant mechanism for the anticancer activity of many compounds, and quinazolinone derivatives have shown promise in this area. nih.gov The substitution pattern on the quinazolinone ring system plays a critical role in determining the potency of tubulin polymerization inhibitors.

For a series of pyrimido[4,5-c]quinolin-1(2H)-one derivatives, which are structurally related to quinazolinones, methoxy substitutions have been shown to be crucial for their cytotoxic and antimigratory activities. researchgate.net Specifically, 2-methoxy and 2,4-dimethoxy substitutions at the 2-arylpyrimido functionality enhanced the antimigratory activity in the 9-methoxy-substituted series. researchgate.net Furthermore, 3,4,5-trimethoxy substitutions at the 2-arylpyrimido group also significantly improved antimigratory activity, irrespective of substitution at the 9-position. researchgate.net

A review of molecular hybrids targeting tubulin polymerization highlights several quinazolinone-based compounds. mdpi.com For one series of compounds, a 3-amino-4-methoxyphenyl or a 3-hydroxy-4-methoxyphenyl group at the B-ring resulted in moderate activity. mdpi.com This suggests that the nature of the substituent on the phenyl ring is a key determinant of activity.

The table below presents data on the tubulin polymerization inhibitory activity of some quinazolinone-related compounds.

| Compound Series | Key Substitutions | Tubulin Polymerization IC₅₀ |

| Pyrimido[4,5-c]quinolin-1(2H)-one derivatives | 2-methoxy, 2,4-dimethoxy, or 3,4,5-trimethoxy at the 2-arylpyrimido group | Data not specified |

| Quinazolinone Hybrids | 3-amino-4-methoxyphenyl or 3-hydroxy-4-methoxyphenyl at the B-ring | Moderate activity |

| Quinazolinone-Amino Acid Hybrids | Varied amino acid moieties | Data not specified |

These SAR insights indicate that the methoxy group in this compound is likely a significant contributor to its potential tubulin polymerization inhibitory activity. Further modifications to both the quinazolinone core and the methoxyphenyl ring could lead to more potent analogs.

The induction of apoptosis is a key mechanism through which anticancer agents eliminate tumor cells. nih.gov Quinazolinone derivatives have been extensively studied for their ability to induce apoptosis through various pathways. nih.govnih.gov

The SAR of quinazolinone-chalcone hybrids revealed that the nature and position of substituents on the chalcone (B49325) moiety significantly influence their cytotoxic and apoptotic activity. rsc.org Several of these hybrids were found to induce apoptosis by activating caspase-3 and promoting the cleavage of PARP-1. rsc.org

In another study, novel sulphonamide-bearing methoxyquinazolinone derivatives were synthesized and evaluated as apoptosis inducers. nih.gov The results indicated that a 2-tolylthioacetamide derivative and a 3-ethyl phenyl thioacetamide (B46855) derivative exhibited significant cytotoxic activity and induced apoptosis in a dose-dependent manner. nih.gov These compounds were found to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic proteins p53 and Bax, as well as caspase-7. nih.gov

Furthermore, a series of quinazoline derivatives carrying substituted-sulfonamides at the 3-position were synthesized, and two compounds, 4d and 4f, were identified as potent inducers of apoptosis in MCF-7 breast cancer cells. nih.gov These compounds were shown to arrest the cell cycle at the G1 phase and activate the apoptotic pathway. nih.gov Molecular docking studies suggested that these compounds fit well into the active site of Bcl-2. nih.gov The replacement of the 2-Cl group in a lead 4-anilinoquinazoline (B1210976) with other functional groups led to the identification of a potent apoptosis inducer with an EC₅₀ of 2 nM. consensus.app

The following table summarizes the apoptotic activity of various quinazolinone derivatives.

| Compound Class | Key Structural Features | Mechanism of Apoptosis Induction |

| Quinazolinone-chalcone hybrids | Varied substitutions on the chalcone moiety | Caspase-3 activation, PARP-1 cleavage |

| Sulphonamide-bearing methoxyquinazolinones | 2-tolylthioacetamide or 3-ethyl phenyl thioacetamide derivatives | Downregulation of Bcl-2, upregulation of p53, Bax, and caspase-7 |

| 3-Substituted quinazoline-sulfonamides | Substituted-sulfonamides at the 3-position | G1 phase cell cycle arrest, activation of the apoptotic pathway |

| 4-Anilinoquinazolines | Replacement of 2-Cl group with other functional groups | Potent apoptosis induction |

These findings strongly suggest that the this compound scaffold is a promising template for the design of novel apoptosis-inducing agents. The SAR data indicates that substitutions at the 2, 3, and 6-positions of the quinazolinone ring, as well as modifications to the methoxyphenyl group, can significantly impact the apoptotic potency and mechanism of action.

Mechanistic Investigations at the Molecular and Cellular Level

Molecular Interaction Modes with Biological Targets

The specific three-dimensional arrangement of a molecule dictates its ability to interact with biological macromolecules. For quinazolinone-based compounds, these interactions are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-target complex.

Molecular docking studies have provided significant insights into how the quinazolinone scaffold orients itself within the binding pockets of its targets. nih.govsemanticscholar.org The carbonyl oxygen and nitrogen atoms of the core quinazolinone ring system are frequently involved in crucial hydrogen bonding interactions that anchor the molecule in place. semanticscholar.org

For instance, in the context of bromodomain-containing protein 4 (BRD4), the carbonyl oxygen and a nitrogen atom of the quinazolinone ring have been shown to form key hydrogen bonds with the amide group of an asparagine residue (Asn433). semanticscholar.org Similarly, when targeting poly(ADP-ribose) polymerase-1 (PARP1), the quinazolinone core can form two hydrogen bonds with the backbone atoms of a glycine (B1666218) residue (Gly 863). semanticscholar.org

Studies on other targets have identified distinct binding regions for quinazolinone derivatives. For example, two potential binding sites, designated active site I and active site II, have been identified in certain proteins. nih.gov Active site I is a larger pocket constructed from the side chains of multiple amino acids, including arginine, cysteine, glutamic acid, and lysine (B10760008) residues. nih.gov In contrast, active site II is a smaller site, and its interactions are predominantly hydrogen bonds with residues such as Ser240, Lys241, Asn247, Asp271, and Arg305. nih.gov The size and nature of substituents on the quinazolinone scaffold often determine which binding site is preferred, with smaller derivatives favoring the more compact active site II. nih.gov

Table 1: Examples of Amino Acid Residues Involved in Quinazolinone Binding

| Target Protein | Interacting Residues | Type of Interaction |

|---|---|---|

| BRD4 | Asn433 | Hydrogen Bond |

| PARP1 | Gly 863 | Hydrogen Bond |

Allosteric modulators represent a sophisticated class of ligands that bind to a receptor at a site spatially distinct from the primary (orthosteric) binding site used by the endogenous ligand. nih.gov This binding event induces a conformational change in the receptor, which in turn alters the binding affinity or efficacy of the orthosteric ligand. nih.gov Allosteric modulators can be classified as positive (PAMs), negative (NAMs), or neutral, depending on whether they increase, decrease, or have no effect on the orthosteric ligand's affinity, respectively. nih.gov

Targeting allosteric sites is a promising therapeutic strategy, particularly for achieving receptor subtype selectivity, which can be difficult with orthosteric ligands alone. nih.govmonash.edu This approach is being explored for conditions like Alzheimer's disease and schizophrenia by targeting muscarinic acetylcholine (B1216132) receptors. nih.govmonash.edu While certain triazolo-quinazolinone analogs have been identified as selective positive modulators for the M2 muscarinic receptor, specific research detailing the allosteric modulation mechanisms of 6-(2-methoxyphenyl)-4(3H)-quinazolinone itself is not extensively covered in the available literature. nih.gov However, the broader principle demonstrates the capacity of complex heterocyclic systems, including quinazolinone-related structures, to engage in these nuanced regulatory interactions. nih.govmonash.edu

Enzyme Inhibition Mechanisms

A primary mechanism through which quinazolinone derivatives exert their biological effects is the direct inhibition of enzymes that play critical roles in cellular function and proliferation.

The quinazolinone scaffold is a well-established pharmacophore for the development of kinase inhibitors. mdpi.comnih.gov These compounds have shown potent inhibitory activity against a range of tyrosine kinases, which are central to cell growth, differentiation, and survival signaling. mdpi.comnih.gov Aberrant kinase activity is a hallmark of many cancers, making these enzymes prime therapeutic targets. mdpi.com

Derivatives of quinazolin-4(3H)-one have demonstrated potent, low nanomolar inhibition of multiple receptor tyrosine kinases (RTKs) simultaneously, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor β (PDGFR-β). nih.govnih.gov This multi-targeted approach can offer advantages in overcoming the drug resistance mechanisms that can arise when only a single kinase pathway is inhibited. nih.gov

Molecular docking studies have revealed that these compounds can act as either ATP-competitive (Type-I) or non-competitive (Type-II) inhibitors, depending on the specific derivative and the target kinase. nih.gov For example, certain derivatives were found to be Type-I inhibitors of EGFR but Type-II inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov Other quinazolin-4(3H)-one derivatives have been developed as inhibitors of Aurora kinases, which are involved in cell division. nih.gov

Table 2: Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives Against Various Kinases

| Compound ID | Target Kinase | IC₅₀ (µM) |

|---|---|---|

| 2h | CDK2 | >1 |

| HER2 | 0.138 ± 0.012 | |

| EGFR | 0.102 ± 0.014 | |

| 2i | CDK2 | 0.173 ± 0.012 |

| HER2 | 0.128 ± 0.024 | |

| EGFR | 0.097 ± 0.019 | |

| 3g | CDK2 | 0.201 ± 0.015 |

| HER2 | 0.112 ± 0.016 | |

| EGFR | >1 | |

| 3h | CDK2 | 0.225 ± 0.024 |

| HER2 | >1 | |

| EGFR | 0.128 ± 0.016 | |

| 3i | CDK2 | 0.177 ± 0.032 |

| HER2 | 0.079 ± 0.015 | |

| EGFR | 0.181 ± 0.011 | |

| Imatinib (Control) | CDK2 | 0.131 ± 0.015 |

| Lapatinib (Control) | HER2 | 0.078 ± 0.015 |

| Erlotinib (Control) | EGFR | 0.056 ± 0.012 |

Data sourced from a study on quinazolin-4(3H)-one derivatives. nih.gov

Topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription. nih.gov They function by creating transient breaks in the DNA strands to allow them to be passed through one another, thus relieving helical strain. nih.gov Inhibition of these enzymes disrupts DNA structure and blocks replication, leading to cell death. nih.gov There are two main types: Topoisomerase I, which cuts a single DNA strand, and Topoisomerase II, which cuts both strands. nih.gov Bacterial DNA gyrase is a type II topoisomerase that is a validated target for antibiotics. nih.govmdpi.com

Certain quinazolinone derivatives have been identified as potent inhibitors of these enzymes. nih.govnih.gov Specifically, benzoquinazolines substituted at the 6-position have been reported to possess dual inhibitory activities against both topoisomerase I and II. nih.gov Furthermore, compounds containing a 4-oxoquinazolin moiety have been discovered as novel and potent inhibitors of the bacterial DNA gyrase subunit B (GyrB). nih.gov The inhibitory mechanism of some quinazoline (B50416) analogs involves intercalation, where the planar aromatic system of the molecule inserts itself between the base pairs of DNA, distorting its structure and preventing the resealing action of the topoisomerase. nih.gov This leads to the stabilization of the enzyme-DNA cleavage complex, resulting in irreversible DNA damage. nih.gov

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, quinazolinone compounds can modulate entire signaling pathways, triggering broad cellular responses. nih.govmdpi.com These compounds have been shown to influence key cascades involved in inflammation, cell survival, and programmed cell death (apoptosis). nih.govmdpi.comnih.gov

One significant pathway affected by quinazolinones is the nuclear factor kappa B (NF-κB) pathway. nih.gov By inhibiting NF-κB, these compounds can downregulate the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and interleukin-1β (IL-1β). nih.gov This suggests a mechanism for potential anti-inflammatory effects. nih.gov

In the context of oncology, quinazolinone derivatives have been shown to disrupt aberrant signaling cascades that drive tumor formation. mdpi.com They can induce apoptosis in cancer cells, a critical process for controlling tumor growth. mdpi.com Additionally, some quinazolin-4(3H)-one based compounds have been reported to inhibit the phosphoinositide 3-kinase (PI3K) mediated signaling pathway, another crucial cascade that regulates cell growth, proliferation, and survival. nih.gov The ability of the quinazolinone scaffold to interact with multiple targets often results in the simultaneous modulation of several pathways, contributing to their potent biological activity. nih.gov

Disruption of Cell Growth and Differentiation Cascades

Quinazolinone derivatives have emerged as potent modulators of key cellular signaling pathways that are often dysregulated in cancer. mdpi.com By targeting and inhibiting tyrosine kinases—enzymes that play a central role in cell growth and differentiation—these compounds can disrupt the aberrant signaling cascades that drive tumor development. mdpi.com The inhibition of these kinases is a promising strategy for developing selective and targeted cancer therapies. mdpi.com

Furthermore, certain quinazolin-4(3H)-one derivatives have been shown to inhibit other crucial signaling pathways, such as those mediated by phosphoinositide 3-kinase (PI3K) and histone deacetylase. nih.govmdpi.com Research has also identified derivatives that target and inhibit Aurora Kinase A, an enzyme involved in cell cycle progression. nih.govmdpi.com

At a structural level, compounds closely related to this compound, such as 2-(2-methoxystyryl)quinazolin-4(3H)-one, have been found to inhibit tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. nih.gov Inhibition of tubulin polymerization disrupts mitosis, leading to cell cycle arrest and preventing cell proliferation. nih.gov

Impact on Cellular Proliferation

The disruption of growth signaling cascades directly impacts the ability of cells to multiply. The antiproliferative activity of quinazolinone derivatives has been extensively studied against various cancer cell lines. mdpi.com

In a significant study, a 2-substituted quinazoline featuring a 2-methoxyphenyl group, identified as Compound 17 , demonstrated a remarkable antiproliferative profile against a majority of nine tested human cancer cell lines. mdpi.com The compound's efficacy, measured by the half-maximal inhibitory concentration (IC₅₀), highlights its potential to suppress cancer cell proliferation across different cancer types. mdpi.com

Below is a table detailing the antiproliferative activities of this 2-methoxyphenyl substituted quinazoline against various cancer cell lines. mdpi.com

Table 1: Antiproliferative Activity (IC₅₀ in µM) of a 2-Methoxyphenyl Substituted Quinazoline (Compound 17)

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 1.15 |

| HeLa | Cervical Carcinoma | 2.50 |

| PANC-1 | Pancreatic Carcinoma | 0.90 |

| A-498 | Kidney Carcinoma | 1.10 |

| BxPC-3 | Pancreatic Carcinoma | 2.00 |

| HCT-116 | Colon Carcinoma | 0.90 |

| PC-3 | Prostate Carcinoma | 1.30 |

| DU-145 | Prostate Carcinoma | 1.25 |

Data sourced from a study on 2-substituted quinazolin-4(3H)-ones. mdpi.com

Antimicrobial Interaction Profiles at the Cellular Level

Quinazolinone derivatives are recognized for a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.goveco-vector.com Their interactions with microbial cells can occur through various mechanisms, leading to the inhibition of growth or cell death.

Interactions with Bacterial Cell Components

The structural similarity between quinazolinones and quinolones suggests a shared mode of action. nih.gov A primary mechanism for related compounds involves the inhibition of bacterial DNA gyrase. mdpi.com DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to the cessation of replication and ultimately, bacterial cell death. mdpi.comnih.gov

Another key target for some 4(3H)-quinazolinone antibacterials is the inhibition of penicillin-binding proteins (PBPs). nih.gov PBPs are bacterial enzymes crucial for the synthesis of the peptidoglycan layer that forms the bacterial cell wall. nih.gov By inhibiting these proteins, the compound disrupts cell wall integrity, leading to cell lysis.

Furthermore, the physicochemical properties of the substituents on the quinazolinone ring play a role in antimicrobial activity. The presence of electron-donating groups, such as a methoxy (B1213986) group, can enhance the antibacterial effects of quinazolinones when conjugated with nanoparticles. nih.gov This enhancement is attributed to the creation of a greater electrostatic charge on the surface, which may lead to a stronger interaction with the negatively charged components of the bacterial cell membrane. nih.gov

Mechanisms against Multidrug-Resistant Organisms

The rise of multidrug-resistant (MDR) bacteria is a critical global health issue. nih.gov The development of novel antibiotics capable of overcoming resistance mechanisms is urgently needed. nih.gov Quinazolinone derivatives have shown promise in this area, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

MRSA achieves its resistance to beta-lactam antibiotics, a cornerstone of antibacterial therapy, through the acquisition of a specific penicillin-binding protein, PBP2a. nih.govnih.gov This altered PBP has a low affinity for most beta-lactam drugs, rendering them ineffective. nih.gov However, novel 4(3H)-quinazolinone compounds have been discovered that are potent inhibitors of PBP2a. nih.govresearchgate.net By directly inhibiting the key enzyme responsible for resistance, these quinazolinones can effectively kill MRSA strains. nih.gov

One such quinazolinone, designated Compound 27 in a major study, demonstrated potent activity against a panel of Gram-positive organisms, including MRSA strains that are also resistant to other last-resort antibiotics like vancomycin (B549263) and linezolid. nih.gov

Table 2: Activity of Quinazolinone Compound 27 Against Resistant S. aureus Strains

| Bacterial Strain | Resistance Profile | MIC (µg/mL) |

|---|---|---|

| S. aureus (MRSA) USA300 | Methicillin-Resistant | 0.25 |

| S. aureus (MRSA) USA100 | Methicillin-Resistant | 0.25 |

| S. aureus NRS1 | Vancomycin-Intermediate | ≤ 0.5 |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible bacterial growth. Data sourced from a study on 4(3H)-quinazolinone antibacterials. nih.gov

The primary mechanisms of bacterial resistance to quinolone-type drugs involve mutations in the target enzymes (DNA gyrase and topoisomerase IV) and the overexpression of efflux pumps that actively remove the drug from the cell. nih.gov The development of quinazolinones that can either evade these pumps or inhibit alternative essential targets, such as PBP2a, represents a key strategy in combating multidrug-resistant organisms. nih.govnih.gov

Based on a comprehensive search of available scientific literature, there is currently a lack of specific published research focusing on the computational chemistry and molecular modeling of the exact compound This compound that would be required to thoroughly populate the requested sections and subsections.

The existing body of research extensively covers a wide array of other quinazolinone derivatives. These studies employ molecular docking and Density Functional Theory (DFT) to investigate various biological targets and chemical properties. For instance, research includes docking analyses of different quinazolinone compounds against protein kinases like CDK2, EGFR, and HER2, as well as enzymes such as PARP1 and BRD4. nih.govsemanticscholar.org Similarly, DFT calculations have been applied to other quinazolinone structures to analyze electronic properties, quantum chemical parameters, and reaction mechanisms like cycloadditions or substitutions. tandfonline.comnih.govsemanticscholar.org

However, these findings are specific to the derivatives studied in those papers and cannot be extrapolated to This compound without direct computational analysis of this particular molecule. The strict requirement to focus solely on this compound prevents the inclusion of data from these related, but structurally distinct, molecules.

Therefore, we are unable to provide the detailed, scientifically accurate article as requested in the outline, because the specific molecular docking data (binding affinities, orientations, interacting residues) and DFT calculations (electronic structure, quantum parameters, mechanistic insights) for This compound do not appear to be available in the public domain. Generating such content without specific source data would lead to speculation and inaccuracy, which is contrary to the instructions.

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape and binding stability of 6-(2-methoxyphenyl)-4(3H)-quinazolinone and its analogs with their biological targets. These simulations provide atomic-level insights into the dynamic behavior of the ligand-receptor complexes over time, which is crucial for understanding the mechanism of action and for the rational design of more potent derivatives.

Studies on quinazolinone derivatives have utilized MD simulations to assess their interaction with key cancer-related targets. For instance, simulations have been performed to analyze the stability of quinazolinone derivatives in complex with vascular endothelial growth factor receptor 2 (VEGFR2), c-Met, epidermal growth factor receptor (EGFR), and Estrogen Receptor Alpha. researchgate.net The stability of these complexes is typically evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory. A stable RMSD profile suggests that the ligand remains securely bound within the active site. researchgate.net

Further analysis involves calculating the Root Mean Square Fluctuation (RMSF) for each residue in the protein. researchgate.net This helps to identify regions of the protein that exhibit higher flexibility or rigidity upon ligand binding, offering clues about the dynamic nature of the binding pocket. researchgate.net For example, in the study of quinazolinone derivatives as Matrix Metalloproteinase-13 (MMP-13) inhibitors, 10-nanosecond MD simulations revealed the critical role of hydrogen bonding interactions with residues such as Ser250 and Gly248 in enhancing binding affinity. nih.gov These simulations also highlighted the importance of a U-shaped conformation and the nature of substituents in achieving potent inhibition. nih.gov

The binding free energy, which indicates the strength of the ligand-receptor interaction, can also be calculated from MD simulation trajectories. nih.gov A more negative binding free energy value suggests a more favorable and stable binding of the ligand to the protein. nih.gov Through these detailed analyses, MD simulations provide a dynamic validation of docking poses and help to elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of quinazolinone-based compounds to their respective targets. researchgate.net

Table 1: Key Parameters Analyzed in MD Simulations of Quinazolinone Derivatives

| Parameter | Description | Insights Gained |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand-protein complex from a reference structure over time. | Indicates the structural stability of the complex. A low and stable RMSD suggests a stable binding mode. researchgate.net |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Highlights the flexibility of different regions of the protein, particularly the binding site, upon ligand interaction. researchgate.net |

| Binding Free Energy (ΔG_bind) | The calculated free energy change upon binding of the ligand to the protein. | Quantifies the affinity of the ligand for the receptor. More negative values indicate stronger binding. nih.gov |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein residues over time. | Identifies key residue interactions that are critical for binding affinity and selectivity. nih.govresearchgate.net |

| Conformational Analysis | Examines the different spatial arrangements (conformations) adopted by the ligand within the binding pocket. | Reveals the preferred binding conformation and can explain differences in activity between similar compounds. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com For the this compound scaffold, QSAR studies are instrumental in predicting the activity of novel derivatives and guiding the synthesis of compounds with enhanced potency. nih.gov

QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined biological activities. ijnrd.org These descriptors can be categorized into several types, including constitutional, topological, electronic, and steric parameters. The goal is to create a statistically robust model that can be used to predict the activity of unsynthesized compounds. wikipedia.org

A study on 4(3H)-quinazolone derivatives as tyrosine kinase inhibitors employed multiple linear regression (MLR) to develop QSAR models. nih.gov The resulting mathematical equations related the inhibitory activity (expressed as pMIC) to various descriptors. An example of such an equation is:

pMIC = 0.2165κ(1) - 2.082χ(3) - 0.3235μT - 0.2185μx - 100.6qN - 35.42 nih.gov

In this model, descriptors such as kappa shape indices (κ), chi connectivity indices (χ), and partial charges (qN) were found to be significant in determining the biological activity. nih.gov

More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into the spatial requirements for activity. nih.gov For a series of quinazolinone derivatives targeting MMP-13, reliable CoMFA and CoMSIA models were constructed. nih.gov The CoMFA model showed good statistical significance with a cross-validated correlation coefficient (q²) of 0.646 and a non-cross-validated correlation coefficient (r²) of 0.992. nih.gov The CoMSIA model was similarly robust with a q² of 0.704 and an r² of 0.992. nih.gov

These 3D-QSAR models generate contour maps that visualize the regions where modifications to the molecule would likely increase or decrease activity. The study on MMP-13 inhibitors indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary influencers of inhibitory activity. nih.gov Such findings are invaluable for lead optimization, as they provide a clear rationale for structural modifications aimed at improving biological efficacy. jocpr.com

Table 2: Statistical Parameters in QSAR Models for Quinazolinone Derivatives

| Parameter | Symbol | Description | Example Value (MMP-13 Inhibitors) |

| Cross-validated Correlation Coefficient | q² | A measure of the predictive ability of the QSAR model, determined by internal cross-validation. | CoMFA: 0.646, CoMSIA: 0.704 nih.gov |

| Non-cross-validated Correlation Coefficient | r² | A measure of the goodness of fit of the model to the training set data. | CoMFA: 0.992, CoMSIA: 0.992 nih.gov |

| Standard Error of Estimate | SEE | Represents the standard deviation of the residuals, indicating the precision of the model's predictions. | CoMFA: 0.116, CoMSIA: 0.115 nih.gov |

| F-statistic Value | F | A measure of the overall statistical significance of the regression model. | CoMFA: 464.725, CoMSIA: 471.823 nih.gov |

| Predictive Correlation Coefficient | R²_pred | A measure of the predictive power of the model on an external test set of compounds. | CoMFA: 0.829, CoMSIA: 0.839 nih.gov |

In Silico Prediction of Biological Activity

In silico methods are extensively used to predict the biological activity and pharmacokinetic properties of compounds like this compound before their actual synthesis and testing. biotechnologia-journal.org These computational tools help in prioritizing compounds for further development by filtering out those with predicted undesirable properties. biotechnologia-journal.org

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in this process. nih.gov Web-based servers and specialized software can calculate various molecular properties that are indicative of a compound's drug-likeness. These properties often include the n-octanol-water partition coefficient (logP), molecular weight (MW), number of hydrogen bond donors and acceptors, and total polar surface area (TPSA). biotechnologia-journal.org These parameters are evaluated against established guidelines like Lipinski's rule of five to assess the potential for good oral bioavailability. biotechnologia-journal.org

Furthermore, in silico tools can predict a wide range of biological activities. biotechnologia-journal.org For instance, servers can predict whether a compound is likely to be a kinase inhibitor, protease inhibitor, or interact with other target classes like G protein-coupled receptors (GPCRs). biotechnologia-journal.org Toxicity prediction is another critical application, where software can flag potential issues such as hepatotoxicity, mutagenicity, or being a skin irritant based on the presence of certain functional groups or structural alerts. biotechnologia-journal.org

In the context of quinazolinone derivatives, in silico studies have been used to identify potential inhibitors for various targets. For example, computational approaches were used to screen for potential inhibitors of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. biotechnologia-journal.org In another study, a virtual library of 6-methylquinazolin-4(3H)-one derivatives was screened using molecular docking against bromodomain-containing protein 9 (BRD9), leading to the identification and synthesis of several potent binders. researchgate.net These examples underscore the power of in silico prediction in accelerating the discovery of biologically active molecules. researchgate.net

Table 3: In Silico Predicted Properties for Quinazolinone Derivatives

| Property | Prediction Method | Significance |

| Drug-Likeness | Based on molecular properties (e.g., Molsoft server) and rules like Lipinski's rule of five. | Assesses the likelihood of a compound being an orally active drug in humans. biotechnologia-journal.org |

| Bioactivity Score | Calculated by servers like PASS (Prediction of Activity Spectra for Substances). | Predicts a wide range of potential biological activities (e.g., kinase inhibitor, protease inhibitor). biotechnologia-journal.org |

| Toxicity | Predicted by software that identifies toxicophores and compares them to databases of known toxic compounds. | Flags potential for mutagenicity, hepatotoxicity, irritancy, etc. biotechnologia-journal.org |

| ADMET Properties | Includes predictions for absorption, distribution, metabolism, excretion, and toxicity. | Provides a comprehensive profile of the compound's likely pharmacokinetic and safety behavior. nih.gov |

| Aqueous Solubility (logS) | Calculated based on the molecular structure. | A key parameter affecting drug absorption and formulation. biotechnologia-journal.org |

X-ray Crystallography and Structural Elucidation for Computational Validation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its solid state. For compounds like this compound, obtaining a crystal structure provides invaluable information that can be used to validate and refine computational models. tandfonline.comresearchgate.net

The precise bond lengths, bond angles, and torsion angles obtained from X-ray diffraction analysis serve as a benchmark for the geometries predicted by quantum chemical calculations, such as those using Density Functional Theory (DFT). tandfonline.com A study on a novel quinazoline (B50416) derivative, 3-[2-(3,4-dimethoxyphenyl)-ethyl]-2-methyl-3H-quinazoline-4-one, successfully synthesized the compound and characterized it using single crystal X-ray diffraction. tandfonline.com The experimental structure was then used to validate the molecular geometry optimized by the B3LYP/DFT method. tandfonline.com

Furthermore, X-ray crystallography reveals the conformational preferences of molecules in the solid state and the nature of intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds and π–π stacking. tandfonline.comresearchgate.net In a study of quinazolinone-based cholecystokinin (B1591339) B receptor ligands, the X-ray crystal structure of a highly active compound showed an extended conformation. nih.gov In contrast, a less active analog adopted a folded conformation in its crystal structure. nih.gov This experimental observation provided crucial insights into the structure-activity relationship that might not have been apparent from modeling alone, although force field calculations suggested the energy difference between the two conformations was small. nih.gov

The crystal structure of a nitrate (B79036) salt of 4-hydroxyquinazoline (B93491) (4HQZN) was determined and analyzed to understand its supramolecular assembly. nih.gov Hirshfeld surface analysis was then used to quantify the intermolecular interactions observed in the crystal packing. nih.gov Such detailed structural information is vital for understanding the physicochemical properties of the compound and for providing a solid foundation for computational studies like molecular docking and QSAR, ensuring that the input structures for these models are as accurate as possible. tandfonline.comnih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.9113 (8) |

| b (Å) | 8.4701 (4) |

| c (Å) | 12.0115 (8) |

| β (°) | 112.846 (5) |

| Volume (ų) | 1240.86 (13) |

| Z | 4 |

| R-factor (%) | 4.2 |

| Data derived from a study on a structurally related Schiff base to illustrate typical crystallographic parameters. researchgate.net |

Future Research Directions and Theoretical Perspectives

Development of Novel Synthetic Methodologies

The future synthesis of 6-(2-methoxyphenyl)-4(3H)-quinazolinone and its analogs will pivot from traditional methods towards more efficient, sustainable, and versatile strategies. Classical approaches often involve hazardous chemicals, high temperatures, and lengthy reaction times. researchgate.net Modern methodologies are set to overcome these limitations through innovative catalytic systems and reaction designs.

Key Future Directions:

Multicomponent Reactions (MCRs): MCRs are powerful tools for building complex molecules like quinazolinones in a single step from readily available starting materials. researchgate.net Future research will focus on developing novel MCRs that allow for the direct and diverse functionalization of the this compound core, enabling the rapid generation of large compound libraries for screening.

Green Chemistry Approaches: The principles of green chemistry are increasingly integral to synthetic planning. This includes the use of safer, biodegradable solvents, and the development of highly efficient catalytic systems that minimize waste. nih.govresearchgate.net Future methodologies will likely employ recyclable catalysts, such as heteropoly acids or biomass-derived nanoparticles, and leverage alternative energy sources like microwave and ultrasound irradiation to accelerate reactions and improve yields under environmentally benign conditions. nih.govnih.gov

Advanced Catalysis: The exploration of novel catalysts is paramount. While palladium and copper-catalyzed reactions are well-established for constructing the quinazolinone scaffold, future work will explore less expensive and more sustainable metal catalysts like iron, manganese, and cobalt. researchgate.netosu.edunih.gov Furthermore, the development of organocatalytic systems, which avoid the use of metals altogether, represents a significant and growing area of interest. arxiv.org These catalysts offer the potential for milder reaction conditions and reduced environmental impact.

| Methodology | Key Features | Future Research Focus | References |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Single-step synthesis, high atom economy, structural diversity. | Development of novel MCRs for direct functionalization of the core scaffold. | researchgate.net |

| Green Chemistry Approaches | Use of safer solvents, recyclable catalysts, alternative energy sources (microwave, ultrasound). | Application of biomass-derived nanocatalysts and water-based synthetic routes. | nih.govresearchgate.netnih.govnih.gov |

| Advanced Metal Catalysis | High efficiency and functional group tolerance (e.g., Pd, Cu, Fe, Co). | Exploring earth-abundant and less toxic metal catalysts; ligand design. | researchgate.netosu.edunih.gov |

| Organocatalysis | Metal-free reactions, mild conditions, environmentally benign. | Discovery of new small organic molecule catalysts for asymmetric synthesis. | arxiv.org |

Advanced Computational Approaches for Rational Design

Computational chemistry is an indispensable tool for accelerating the drug discovery process. For quinazolinone research, these methods provide deep insights into structure-activity relationships (SAR) and guide the design of new molecules with enhanced potency and selectivity.

Molecular Docking: This technique predicts the binding orientation of a ligand within the active site of a target protein. nih.gov Future research will use molecular docking to screen virtual libraries of this compound derivatives against known and novel biological targets, identifying promising candidates for synthesis and biological testing. researchgate.netnih.gov This approach helps prioritize compounds and rationalize observed biological activities at a molecular level.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net By developing robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can predict the activity of unsynthesized quinazolinone analogs. researchgate.netresearchgate.net These models generate contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications would likely enhance biological activity, thus guiding the rational design of more potent inhibitors. researchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of features that a molecule must possess to exert a specific biological effect. These models can be generated based on a set of known active ligands or the structure of the biological target. nih.gov Future efforts will involve developing sophisticated pharmacophore models for various therapeutic targets of quinazolinones. These models will be used to screen large chemical databases for novel scaffolds that mimic the key interaction features of active quinazolinone derivatives, potentially leading to the discovery of entirely new chemical classes of therapeutic agents. nih.gov

| Computational Technique | Primary Function | Future Application for Quinazolinone Research | References |

|---|---|---|---|

| Molecular Docking | Predicts ligand-protein binding modes and affinities. | Virtual screening of derivative libraries; rationalizing SAR. | researchgate.netnih.govnih.gov |

| QSAR Modeling | Correlates chemical structure with biological activity to predict potency. | Guiding lead optimization by predicting the activity of novel analogs. | researchgate.netresearchgate.net |

| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | Discovering novel scaffolds with similar interaction patterns. | nih.gov |

| Molecular Dynamics | Simulates the dynamic movement and stability of ligand-receptor complexes. | Assessing binding stability and refining interaction models. | researchgate.net |

Exploration of Undiscovered Biological Targets for Quinazolinones

The quinazolinone scaffold is recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. nih.gov While known activities include anticancer, antimicrobial, and anti-inflammatory effects through modulation of targets like EGFR, tubulin, and various kinases, the full therapeutic potential of this scaffold is likely untapped. globalresearchonline.netspringernature.commdpi.com Future research will focus on identifying and validating novel biological targets to broaden the therapeutic applications of derivatives like this compound.

A key future direction is leveraging the inherent polypharmacology of quinazolinone derivatives. nih.gov Rather than focusing on a single target, researchers will explore how these compounds modulate multiple pathways simultaneously, which can be advantageous for treating complex diseases like cancer or neurodegenerative disorders.

Strategies for Target Discovery:

Phenotypic Screening: Instead of starting with a known target, phenotypic screening involves testing compounds on whole cells or organisms to identify a desired physiological effect (e.g., inhibition of cancer cell growth). This unbiased approach can uncover compounds that work through entirely new mechanisms of action, and subsequent target deconvolution studies can identify the responsible molecular targets. nih.gov

Chemoproteomics: This powerful technique uses chemical probes derived from active quinazolinone compounds to "fish out" their binding partners from complex cell lysates. By identifying the proteins that physically interact with the compound, researchers can directly uncover novel targets and pathways.

Computational Target Prediction: In silico methods, including inverse docking and machine learning algorithms, can predict potential biological targets for a given small molecule by screening its structure against databases of known protein binding sites. This approach can rapidly generate hypotheses for experimental validation.

The exploration of new targets could expand the use of quinazolinones into areas such as neurodegenerative diseases, metabolic disorders, and rare genetic diseases, significantly increasing their value in medicine.

Application of High-Throughput Screening in Compound Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands of chemical compounds for a specific biological activity. arxiv.orgnih.gov The application of HTS to libraries of quinazolinone derivatives, including those based on the this compound scaffold, is a critical future direction for discovering novel therapeutic leads.

Target-Based vs. Phenotypic Screening:

Target-Based HTS: This is the conventional approach where a library of compounds is screened against a specific, isolated biological target, such as an enzyme or receptor. arxiv.org Future HTS campaigns will test quinazolinone libraries against newly validated targets to identify potent and selective inhibitors.

Phenotypic HTS: This approach involves screening compounds in cell-based or whole-organism models to identify agents that produce a desired physiological outcome, or phenotype, without a priori knowledge of the molecular target. nih.govglobalresearchonline.net A successful phenotypic screen of a quinazolinone library identified novel antimalarial compounds, showcasing the power of this strategy to uncover unexpected biological activities. nih.gov Another cell-based HTS campaign successfully identified novel benzoquinazolinone derivatives as inhibitors of the influenza virus. researchgate.net

The future of compound discovery for this class of molecules will involve a synergistic use of both approaches. Large, diverse libraries of quinazolinone derivatives, generated using modern synthetic methods, will be subjected to both target-oriented and phenotypic HTS campaigns. The "hits" from these screens will then serve as starting points for lead optimization, guided by the computational methods described previously. This integrated approach maximizes the probability of discovering first-in-class medicines. nih.gov

Integration of Cheminformatics and Artificial Intelligence in Quinazolinone Research

Key AI and Cheminformatics Applications:

Predictive Modeling: Machine learning (ML) and deep learning (DL) algorithms can be trained on existing datasets of quinazolinone compounds to build models that accurately predict various properties. nih.govmdpi.com These models can forecast biological activity against specific targets, as well as crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allowing researchers to prioritize candidates with a higher probability of success in clinical trials. nih.govglobalresearchonline.net

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. osu.edunih.gov By providing the model with a set of desired properties (e.g., high affinity for a target, low predicted toxicity, synthetic feasibility), these AI systems can generate novel quinazolinone structures that have never been synthesized before. nih.gov This approach accelerates the exploration of chemical space and can lead to the discovery of innovative drug candidates. chemrxiv.org

Virtual Library Design and Screening: Cheminformatics tools allow for the creation of vast virtual libraries containing millions of synthetically accessible quinazolinone derivatives. AI-driven virtual screening can then rapidly evaluate these libraries to identify the most promising candidates for synthesis, saving significant time and resources compared to physically screening every compound. researchgate.net

Retrosynthesis Prediction: AI can also assist in the practical synthesis of designed molecules. Retrosynthesis AI platforms can analyze a target molecule and propose viable synthetic routes by working backward from the final product, helping chemists devise the most efficient way to create novel quinazolinone derivatives. osu.edu

Q & A

Q. What are the common synthetic routes for preparing 6-(2-methoxyphenyl)-4(3H)-quinazolinone, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of anthranilic acid derivatives or condensation of 2-aminobenzamides with carbonyl-containing reagents. For example, 6-substituted quinazolinones can be synthesized via alkylation or halogenation of the quinazolinone core. A key method involves reacting 6-bromomethyl-2-methyl-4(3H)-quinazolinone with amines or thiols in the presence of anhydrous K₃PO₄ to introduce side chains . Yields (90–96%) depend on solvent polarity, temperature (reflux vs. room temperature), and the steric/electronic nature of substituents. For instance, polar aprotic solvents like DMF enhance nucleophilic substitution reactions .

Q. How can researchers confirm the structural integrity of this compound derivatives experimentally?

Structural confirmation requires a combination of:

- Spectroscopy : ¹H/¹³C NMR to verify methoxy (-OCH₃) and aromatic proton environments. For example, the methoxy group typically appears as a singlet at δ 3.7–3.9 ppm .

- Mass spectrometry (ESI-MS) : To confirm molecular ion peaks and fragmentation patterns (e.g., loss of CO from the quinazolinone ring) .

- X-ray crystallography : Resolves planarity of the quinazolinone core and dihedral angles between substituents (e.g., 81.18° for a methoxyphenyl group) .

Q. What standard pharmacological assays are used to screen 4(3H)-quinazolinones for bioactivity?

- Anticancer : NCI-60 cell line panels or MTT assays (e.g., GI₅₀ values < 20 µM for promising derivatives) .

- Anti-inflammatory : Carrageenan-induced rat paw edema model, with COX-1/COX-2 inhibition assays (e.g., 50 mg/kg oral dose, 60–70% inhibition vs. Indomethacin) .

- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values < 25 µg/mL .

Advanced Research Questions

Q. How do substituents at the 2- and 3-positions of the quinazolinone core influence biological activity?

- 2-Methoxy group : Enhances solubility and hydrogen bonding with targets (e.g., kinase inhibitors). Derivatives with 2-methoxy substitutions show improved IC₅₀ values in enzyme assays .

- 3-Aryl groups : Bulky substituents (e.g., 2-methylphenyl) increase steric hindrance, reducing metabolic degradation but may lower bioavailability. For example, 3-(4-methoxybenzothiazol-2-yl) derivatives exhibit COX-2 selectivity (IC₅₀ = 0.8 µM vs. COX-1 IC₅₀ = 15 µM) .

- Electron-withdrawing groups (e.g., Br at C-6): Improve anticancer activity by stabilizing charge-transfer interactions with DNA .

Q. How can researchers resolve contradictory bioactivity data in quinazolinone derivatives?

Contradictions often arise from assay conditions or target promiscuity. For example:

- A compound may show anti-inflammatory activity in vivo but fail in vitro COX assays due to prodrug metabolism .

- Antimicrobial activity against Gram-positive but not Gram-negative bacteria may reflect differences in cell wall permeability. Solutions include:

Q. What strategies optimize regioselectivity in quinazolinone functionalization?

- Directing groups : Use bromine at C-6 to direct cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl synthesis) .

- Solvent effects : Nonpolar solvents (e.g., toluene) favor alkylation at N-3, while polar solvents (e.g., DMSO) promote O-alkylation .

- Catalysts : KAl(SO₄)₂·12H₂O improves yields in one-pot syntheses by stabilizing intermediates .

Q. How do researchers validate the mechanism of action for quinazolinone-based anticancer agents?

- Tubulin polymerization assays : Measure inhibition via fluorescence (e.g., 3-methoxy derivatives reduce polymerization by 80% at 10 µM) .

- Kinase profiling : Use recombinant kinases (e.g., EGFR, VEGFR) to identify targets. For example, 6-iodo derivatives inhibit kinase activity with IC₅₀ < 1 µM .

- Apoptosis markers : Flow cytometry for caspase-3 activation or Annexin V staining .

Q. What methodologies assess the toxicity and selectivity of 4(3H)-quinazolinones?

- Ulcerogenic activity : Compare gastric lesion incidence in rodent models (e.g., 3–5% incidence for 2-phenyl derivatives vs. 30% for Indomethacin) .

- hERG assay : Screen for cardiotoxicity using patch-clamp electrophysiology.

- Biodistribution studies : Radiolabeled compounds (e.g., ¹²⁵I derivatives) track tumor vs. normal tissue uptake .

Q. How can bioisosteric replacement improve the pharmacokinetics of quinazolinones?

- Sulfur-for-oxygen swaps : Replace the 4(3H)-quinazolinone carbonyl with thiocarbonyl to enhance metabolic stability (t₁/₂ increased from 2 to 8 hours) .

- Dithiocarbamate side chains : Improve solubility and metal chelation properties, as seen in derivatives with IC₅₀ values of 12.7 µM in cytotoxicity assays .

Q. What role does crystallographic data play in designing quinazolinone derivatives?

X-ray structures reveal intermolecular interactions critical for packing and stability. For example:

- Hydrogen bonds between the quinazolinone N-1 and solvent methanol (O–H⋯N, 2.89 Å) stabilize crystal lattices .

- Planar quinazolinone cores facilitate π-π stacking with aromatic residues in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.